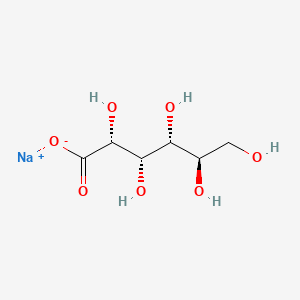
4-Hydroxy Omeprazole Sulfide
Overview
Description
4-Hydroxy Omeprazole Sulfide is a metabolite of Omeprazole, a widely used proton pump inhibitor (PPI) that reduces stomach acid production. This compound is significant in the study of Omeprazole’s metabolism and its pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy Omeprazole Sulfide can be synthesized through various chemical reactions involving Omeprazole. One common method involves the oxidation of Omeprazole using oxidizing agents such as m-Chloroperoxybenzoic acid . The reaction typically requires controlled conditions to ensure the selective formation of the hydroxy sulfide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy Omeprazole Sulfide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert it back to Omeprazole or other related compounds.
Substitution: Nucleophilic substitution reactions can modify the pyridine ring or the benzimidazole moiety.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperoxybenzoic acid for oxidation.
Reducing Agents: Hydrogen gas with a palladium catalyst for reduction.
Nucleophiles: Various nucleophiles for substitution reactions, depending on the desired product.
Major Products Formed
Sulfone Derivatives: Formed through oxidation.
Reduced Omeprazole: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
4-Hydroxy Omeprazole Sulfide has several applications in scientific research:
Pharmacokinetics: Studying the metabolism and excretion of Omeprazole.
Toxicology: Assessing the safety and potential side effects of Omeprazole metabolites.
Environmental Studies: Monitoring the presence of pharmaceutical metabolites in wastewater.
Drug Development: Investigating the efficacy and safety of new PPI derivatives.
Mechanism of Action
4-Hydroxy Omeprazole Sulfide, like Omeprazole, inhibits the H+/K±ATPase enzyme in gastric parietal cells, reducing stomach acid secretion. This inhibition occurs through the formation of a covalent bond with the enzyme’s cysteine residues, leading to prolonged suppression of acid production .
Comparison with Similar Compounds
Similar Compounds
Omeprazole: The parent compound, widely used as a PPI.
Esomeprazole: The S-isomer of Omeprazole, with similar pharmacological effects.
Lansoprazole: Another PPI with a similar mechanism of action.
Pantoprazole: A PPI with a slightly different chemical structure but similar effects.
Uniqueness
4-Hydroxy Omeprazole Sulfide is unique due to its specific role as a metabolite of Omeprazole. Its formation and subsequent reactions provide insights into the metabolic pathways and pharmacokinetics of Omeprazole, making it valuable for both clinical and environmental studies .
Properties
IUPAC Name |
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-3,5-dimethyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-9-7-17-14(10(2)15(9)20)8-22-16-18-12-5-4-11(21-3)6-13(12)19-16/h4-7H,8H2,1-3H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUFHVGKGMRSQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C(C1=O)C)CSC2=NC3=C(N2)C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50708701 | |
| Record name | 2-{[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-3,5-dimethylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50708701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151602-50-5, 103876-98-8 | |
| Record name | 2-[[(6-Methoxy-1H-benzimidazol-2-yl)thio]methyl]-3,5-dimethyl-4(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151602-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-3,5-dimethylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50708701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B3419636.png)









